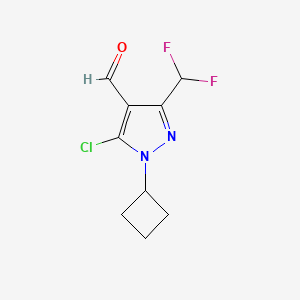
5-Chloro-1-cyclobutyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-cyclobutyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a chloro group, a cyclobutyl ring, and a difluoromethyl group attached to the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-cyclobutyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-1-cyclobutyl-3-(difluoromethyl)-1H-pyrazole with a suitable aldehyde precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1-cyclobutyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 5-Chloro-1-cyclobutyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-Chloro-1-cyclobutyl-3-(difluoromethyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-1-cyclobutyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor modulators.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-1-cyclobutyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-1-cyclobutyl-3-(trifluoromethyl)-1H-pyrazole
- 5-Chloro-1-cyclobutyl-3-(methyl)-1H-pyrazole
- 5-Chloro-1-cyclobutyl-3-(ethyl)-1H-pyrazole
Uniqueness
5-Chloro-1-cyclobutyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H9ClF2N2O |
|---|---|
Poids moléculaire |
234.63 g/mol |
Nom IUPAC |
5-chloro-1-cyclobutyl-3-(difluoromethyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C9H9ClF2N2O/c10-8-6(4-15)7(9(11)12)13-14(8)5-2-1-3-5/h4-5,9H,1-3H2 |
Clé InChI |
VXIPPYHTOVSMJM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)N2C(=C(C(=N2)C(F)F)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


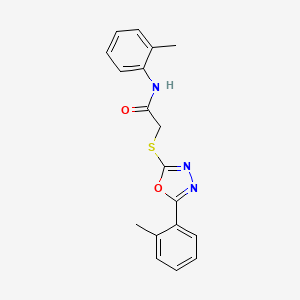
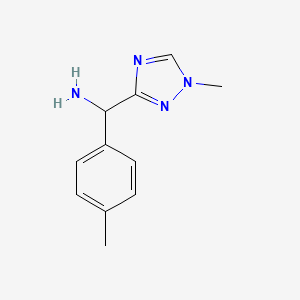

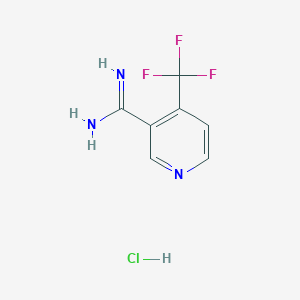
![2-(5-Fluoro-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11776599.png)
![(4-Amino-7-(tetrahydrofuran-3-yl)imidazo[5,1-f][1,2,4]triazin-5-yl)methanol](/img/structure/B11776606.png)

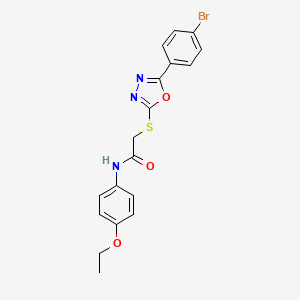
![1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11776612.png)
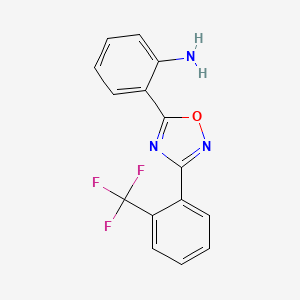


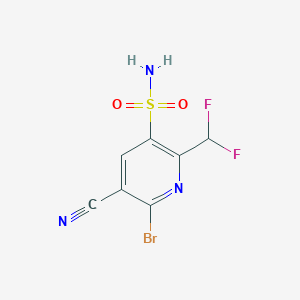
![Methyl 6-aminothieno[2,3-b]pyrazine-7-carboxylate](/img/structure/B11776637.png)
